molecular formula C23H16O2 B374110 2-Naphthyl 4-biphenylcarboxylate

2-Naphthyl 4-biphenylcarboxylate

Cat. No.: B374110
M. Wt: 324.4g/mol
InChI Key: AMEUCMPTTLLHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 4-biphenylcarboxylate is an ester derivative of 4-biphenylcarboxylic acid (CAS 92-92-2), featuring a naphthyl group at the 2-position and a biphenyl moiety at the 4-position of the carboxylate backbone. This compound was designed as part of a series of radioprotective agents, inspired by structural analogs like Ex-RAD (a known radioprotectant), but with modifications to circumvent patent restrictions . Its synthesis involves connecting the ortho-position of a styrene side chain to the 2-position of a naphthalene ring, leveraging structure-activity relationship (SAR) principles to optimize biological efficacy.

Properties

Molecular Formula

C23H16O2

Molecular Weight

324.4g/mol

IUPAC Name

naphthalen-2-yl 4-phenylbenzoate

InChI

InChI=1S/C23H16O2/c24-23(25-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H

InChI Key

AMEUCMPTTLLHJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: 4-Biphenylcarboxylate vs. 2-Biphenylcarboxylate Isomers

The positional isomerism of the biphenyl group significantly impacts physicochemical and photophysical properties. Sodium 4-biphenylcarboxylate exhibits stronger room-temperature phosphorescence (RTP) than its 2-isomer due to reduced steric hindrance, allowing unrestricted hydrogen bonding in the 4-isomer. Molecular modeling shows that the 2-isomer’s ortho phenyl ring obstructs hydrogen bonding, lowering its quantum yield in hydroxylic solvents (e.g., water-ethylene glycol) compared to the 4-isomer .

Table 1: Phosphorescence Intensity of Sodium Biphenylcarboxylates

Compound Relative Intensity in Ar (Dry) Relative Intensity in O₂ (Humid)
Sodium 4-biphenylcarboxylate 1.00 0.45
Sodium 2-biphenylcarboxylate 0.25 0.10

Data adapted from Table I in Pileni & Santus (1977) .

Physicochemical Properties: Solubility and Stability

The 4-biphenyl configuration enhances solubility in polar solvents due to its planar structure and hydrogen-bonding capacity. In contrast, 2-naphthyl 2-biphenylcarboxylate exhibits lower solubility and stability, attributed to steric clashes between the ortho-substituted biphenyl and naphthyl groups. Quantum yield measurements in isopentane vs. hydroxylic solvents further highlight the 4-isomer’s superiority, with a 2.5-fold increase in fluorescence efficiency compared to the 2-isomer .

Key Research Findings

  • SAR Insights : Ortho-substitution on the naphthyl group enhances radioprotective activity by improving membrane permeability and metabolic stability .
  • Photophysical Advantages : The 4-biphenylcarboxylate moiety’s unrestricted hydrogen bonding enables higher quantum yields (Φ = 0.42 in water-ethylene glycol) compared to the 2-isomer (Φ = 0.18) .
  • Safety Profile : While 4-biphenylcarboxylic acid (parent compound) requires stringent handling (e.g., PPE, ventilation) per MSDS guidelines , the ester form’s toxicity data remain under investigation.

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